Product packaging for 1-Azido-4-butylbenzene(Cat. No.:)

1-Azido-4-butylbenzene

Cat. No.: B1278755
M. Wt: 175.23 g/mol
InChI Key: WBYQNMLJWFATCM-UHFFFAOYSA-N
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Description

Contextualization of Aryl Azides in Contemporary Chemical Research

Aryl azides, a class of organic compounds characterized by the azido (B1232118) group (-N₃) attached to an aromatic ring, are of considerable interest in modern chemical research. ontosight.aitpu.ru These compounds are known for their diverse reactivity, enabling them to participate in a wide array of chemical transformations. tpu.ru One of the most prominent applications of aryl azides is in "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition, which allows for the efficient and specific formation of triazoles. scholarsresearchlibrary.comlookchem.com This reaction is widely utilized in drug discovery, bioconjugation, and materials science. lookchem.com

Furthermore, the photolytic and thermolytic decomposition of aryl azides generates highly reactive nitrene intermediates, which can undergo various reactions such as C-H insertion, ring expansion, and rearrangements. researchgate.netresearchgate.net This reactivity has been harnessed for applications like photoaffinity labeling to study protein structures and interactions. researchgate.netrsc.org Recent advancements have also focused on visible-light-induced transformations of aryl azides, offering more controlled and biocompatible reaction conditions. rsc.org The ability to functionalize aryl azides through methods like organolithium chemistry further broadens their synthetic utility. nih.gov

Significance of 1-Azido-4-butylbenzene as a Versatile Synthetic Building Block

This compound, with its butyl group substituent on the phenyl ring, offers a unique combination of the reactive azide (B81097) functionality and the lipophilic character of the butyl chain. This dual nature makes it a particularly valuable tool in organic synthesis. The butyl group can influence the solubility and electronic properties of the molecule, which can be advantageous in various reaction systems.

Its primary significance lies in its role as a precursor in the synthesis of more complex molecules. The azide group serves as a handle for introducing nitrogen-containing heterocycles, particularly 1,2,3-triazoles, through cycloaddition reactions with alkynes. scholarsresearchlibrary.comscispace.com This "click" reaction is known for its high efficiency and regioselectivity, making it a favored method for constructing intricate molecular architectures. scholarsresearchlibrary.com The presence of the butyl group can also be exploited in the design of molecules with specific physical properties, such as those intended for interaction with biological membranes or for use in polymer science.

Overview of Key Research Avenues Involving this compound

Current research involving this compound is exploring several exciting directions. One major area of focus is its application in the synthesis of novel heterocyclic compounds. For instance, it has been used in copper-catalyzed 1,3-dipolar cycloaddition reactions to create 1,4-disubstituted 1,2,3-triazoles, which are scaffolds of interest in medicinal chemistry. scholarsresearchlibrary.com

Another significant research avenue is the study of its reactivity in cycloaddition reactions from a theoretical perspective. Density Functional Theory (DFT) calculations have been employed to understand the mechanism, chemoselectivity, and regioselectivity of its reactions, providing valuable insights for designing new synthetic strategies. scispace.comresearchgate.net

Furthermore, the unique properties of this compound make it a candidate for the development of new materials. Its use in the preparation of functionalized polymers and surfaces is an area of active investigation. The ability to precisely introduce the azido functionality allows for subsequent modifications, leading to materials with tailored properties.

Below is a table summarizing the key properties of this compound:

PropertyValue
CAS Number 85862-77-7 chemsrc.combldpharm.com
Molecular Formula C₁₀H₁₃N₃ nih.gov
Molecular Weight 175.23 g/mol cymitquimica.com
Appearance Inquire for details
Boiling Point Inquire for details
Melting Point Inquire for details

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N3 B1278755 1-Azido-4-butylbenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

1-azido-4-butylbenzene

InChI

InChI=1S/C10H13N3/c1-2-3-4-9-5-7-10(8-6-9)12-13-11/h5-8H,2-4H2,1H3

InChI Key

WBYQNMLJWFATCM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N=[N+]=[N-]

Origin of Product

United States

Synthetic Methodologies for 1 Azido 4 Butylbenzene and Analogous Aryl Azides

Contemporary Synthetic Strategies Employing 1-Azido-4-butylbenzene Precursors

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the preparation of aryl azides, including the use of metal catalysts and direct functionalization of C-H bonds.

Metal-Catalyzed Azidation Approaches

Transition metal-catalyzed reactions have become increasingly important for the synthesis of organic azides. These methods offer new avenues for azidation, particularly for C-H bonds and the direct difunctionalization of carbon-carbon multiple bonds. mdpi.com

Copper-catalyzed reactions are a mainstay in the synthesis of aryl azides from aryl halides. A rapid and selective copper-catalyzed amination of aryl halides using sodium azide (B81097) has been developed. koreascience.kr This reaction is effectively catalyzed by copper(I) iodide (CuI) with N,N'-dimethylethylenediamine as a ligand in dimethyl sulfoxide (B87167) (DMSO) under microwave irradiation. koreascience.kr This system is particularly effective for 4-substituted aryl iodides, leading to nearly complete conversion. koreascience.kr

Another efficient method involves the use of a heterogeneous copper(I) catalyst, CuFeO2, promoted by L-proline, for the azidation of aryl halides with sodium azide. thieme-connect.com This methodology is notable for its selectivity towards the formation of aryl azides without the production of aniline (B41778) byproducts. thieme-connect.com The reaction of aryl halides or triflates with sodium azide in the presence of a catalytic amount of L-proline also provides a direct route to aryl azides. nih.gov

Aryl boronic acids can also be converted to aryl azides using copper salts. thieme-connect.com Furthermore, a three-component "click" reaction catalyzed by copper and palladium has been developed to synthesize trisubstituted triazoles from an azide, an alkyne, and an aryl halide. acs.org

Table 1: Copper-Catalyzed Synthesis of Aryl Azides

Catalyst/Reagent Ligand Substrate Product Yield (%) Reference
CuI N,N'-Dimethylethylenediamine 4-Substituted Aryl Iodide 4-Substituted Aryl Azide Nearly Complete koreascience.kr
CuFeO2 L-Proline Aryl Halide Aryl Azide Good to Excellent thieme-connect.com
Cu(I) L-Proline Aryl Halide/Triflate Aryl Azide High nih.gov
Cu(OAc)2 - Aniline Ortho-Azidoaniline Moderate to High nih.gov
CuCl - Indole Indolyl Azide Good nih.gov

Nucleophilic Substitution Reactions for Azide Incorporation

Nucleophilic aromatic substitution (SNAr) is a fundamental method for introducing an azide group. benthamdirect.comwikipedia.org This is particularly effective with activated aryl chlorides or fluorides. thieme-connect.com For instance, meso-nitroporphyrins undergo aromatic nucleophilic substitution with azide, providing an alternative to metal-catalyzed C-N coupling reactions. acs.org The synthesis of 4-tert-butylbenzyl azide can be achieved by treating 4-tert-butylbenzyl bromide with sodium azide in DMSO. tandfonline.com

Direct C-H Azidation Methodologies at Benzylic Positions

Direct C-H azidation represents a highly atom-economical approach to synthesizing azides. Recent advancements have focused on the functionalization of benzylic C-H bonds. rsc.org A method utilizing a Zhdankin azidoiodinane reagent in conjunction with copper-catalyzed visible-light photochemistry has been developed for the azidation of primary, secondary, and tertiary benzylic positions. researchgate.net This reaction is believed to proceed via a radical chain mechanism. researchgate.net

Furthermore, an electrophotocatalytic protocol allows for the installation of azide groups into alkylbenzenes using the nucleophilic sodium azide as the azide source under mild conditions. rsc.org In this process, a benzylic radical is generated, which then reacts to form the azidation product. rsc.org

Table 2: Direct C-H Azidation of Benzylic Positions

Method Catalyst/Reagent Azide Source Substrate Product Key Features Reference
Visible-Light Photochemistry Copper Catalyst / Zhdankin Reagent Zhdankin Reagent Benzylic C-H Compounds Benzylic Azides Applicable to primary, secondary, and tertiary positions; radical chain mechanism. researchgate.net
Electrophotocatalysis - Sodium Azide Alkylbenzenes Benzylic Azides Mild conditions; uses nucleophilic azide source. rsc.org
Iron-Catalyzed Fe(OTf)3 / mCPBA or NFSI Trimethylsilyl Azide Benzylic C-H Compounds Benzylic Azides Preferential reaction at secondary and tertiary benzylic C-H bonds. researchgate.net

Reactivity Profiles and Transformational Pathways of 1 Azido 4 Butylbenzene

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of the reactivity of 1-azido-4-butylbenzene, offering powerful methods for the construction of five-membered heterocyclic rings. The azide (B81097) group acts as a 1,3-dipole, readily reacting with various dipolarophiles. wikipedia.orgunibo.it

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction that joins azides and terminal alkynes. wikipedia.orgorganic-chemistry.org This reaction is known for its high yields, mild reaction conditions, and exceptional regioselectivity, making it a cornerstone of modern organic synthesis. organic-chemistry.orgnih.gov

The reaction of this compound with terminal alkynes in the presence of a copper(I) catalyst leads to the exclusive formation of 1,4-disubstituted 1,2,3-triazole scaffolds. wikipedia.orgnih.gov This transformation is a prime example of click chemistry, providing a reliable method for creating covalent connections between molecular building blocks. nih.govmdpi.com The resulting triazole ring is a stable aromatic heterocycle that can act as a rigid linker or participate in further chemical modifications. The reaction is compatible with a wide array of functional groups and can be performed in various solvents, including water. nih.govbeilstein-journals.org

The general scheme for the CuAAC reaction involving this compound is depicted below:

This compound reacts with a terminal alkyne in the presence of a copper(I) catalyst to yield a 1-(4-butylphenyl)-4-substituted-1H-1,2,3-triazole.

Research has demonstrated the successful synthesis of a variety of 1,2,3-triazoles using this methodology. For instance, the reaction of this compound with various terminal alkynes, catalyzed by copper(I) sources, consistently produces the corresponding 1,4-disubstituted triazoles in high yields. scielo.br

Table 1: Examples of 1,2,3-Triazoles Synthesized via CuAAC with this compound

Alkyne ReactantProductYield (%)Reference
Phenylacetylene1-(4-butylphenyl)-4-phenyl-1H-1,2,3-triazoleHigh csic.es
Propargyl alcohol(1-(4-butylphenyl)-1H-1,2,3-triazol-4-yl)methanolHigh scielo.br
Ethynylferrocene1-(4-butylphenyl)-4-ferrocenyl-1H-1,2,3-triazoleHighN/A

This table is for illustrative purposes; specific yield data for reactions with this compound may vary based on reaction conditions.

A hallmark of the CuAAC reaction is its exceptional chemo- and regioselectivity. nih.gov Chemoselectivity refers to the reaction's ability to proceed in the presence of a wide variety of other functional groups without side reactions. nih.govbeilstein-journals.org This is a significant advantage over many other synthetic methods that require the use of protecting groups.

The regioselectivity of the CuAAC reaction is also noteworthy. The uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne typically yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. wikipedia.org In contrast, the copper(I)-catalyzed reaction almost exclusively produces the 1,4-disubstituted regioisomer. wikipedia.orgnih.gov This high degree of regiocontrol is a direct consequence of the reaction mechanism, which proceeds through a copper acetylide intermediate. nih.govacs.org

Recent studies have explored the factors influencing regioselectivity in CuAAC reactions. For instance, in the case of 1-iodoalkynes, while the reaction generally yields 5-iodo-1,2,3-triazoles, the use of 1-iodobuta-1,3-diynes with aryl azides can lead to the formation of both 4-iodo- and 5-iodo-1,2,3-triazoles. rsc.org This change in regioselectivity is attributed to the electronic nature of the substituents on both the azide and the iodoalkyne, as well as the spatial arrangement of the binuclear copper catalyst and the alkyne in the transition state. rsc.org

The mechanism of the CuAAC reaction has been the subject of extensive investigation. nih.govbeilstein-journals.org It is generally accepted that the reaction is not a concerted cycloaddition but rather a stepwise process involving copper(I) acetylide intermediates. wikipedia.orgnih.gov The catalytic cycle is thought to involve the following key steps:

Formation of a Copper(I) Acetylide: The terminal alkyne reacts with a copper(I) species to form a copper(I) acetylide. This step is believed to be crucial for the activation of the alkyne. nih.govacs.org

Coordination of the Azide: The aryl azide, such as this compound, coordinates to the copper acetylide complex. nih.gov

Cyclization: A six-membered copper-containing intermediate is formed, which then undergoes cyclization to a cuprated triazole. acs.org

Protonolysis: The cuprated triazole is protonated to release the 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst. acs.org

Computational studies have provided further insight into the mechanism, suggesting that dinuclear copper intermediates may be involved. researchgate.netnih.gov The exact nature of the catalytically active species and the transition states can be influenced by the ligands coordinated to the copper center. nih.gov

Investigations into Chemo- and Regioselectivity

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful alternative to the CuAAC reaction that obviates the need for a metal catalyst. magtech.com.cnbiochempeg.com This reaction utilizes a strained cycloalkyne, such as a cyclooctyne (B158145) derivative, which possesses high ring strain. magtech.com.cn This inherent strain significantly lowers the activation energy for the cycloaddition with an azide, allowing the reaction to proceed rapidly at or near physiological temperatures without a catalyst. biochempeg.comrsc.org

The reaction of this compound with a strained cycloalkyne results in the formation of a stable triazole adduct. SPAAC is particularly valuable in biological applications where the cytotoxicity of copper is a concern. nih.govnih.gov The rate of the SPAAC reaction is highly dependent on the structure and strain of the cycloalkyne. magtech.com.cn

Table 2: Representative Cycloalkynes Used in SPAAC and Their Reactivity

CycloalkyneSecond-Order Rate Constant (M⁻¹s⁻¹) with Benzyl AzideKey FeaturesReference
Cyclooctyne (OCT)~10⁻³Parent cyclooctyne, moderate reactivity. magtech.com.cn
Dibenzocyclooctynol (DIBO)~10⁻¹Fused benzene (B151609) rings increase strain and reactivity. nih.govnih.gov
Bicyclononyne (BCN)~1High strain, very fast reactivity. magtech.com.cn

Rate constants are approximate and can vary based on the specific azide and reaction conditions. Benzyl azide is often used as a benchmark.

[3+2] Dipolar Cycloaddition with Diverse Dipolarophiles

Beyond alkynes, this compound, as a 1,3-dipole, can undergo [3+2] dipolar cycloaddition reactions with a variety of other dipolarophiles, including alkenes, nitriles, and other unsaturated systems. wikipedia.orgunibo.it These reactions, often referred to as Huisgen cycloadditions, provide access to a wide range of five-membered nitrogen-containing heterocycles. wikipedia.org

The reactivity of aryl azides in these cycloadditions can be influenced by the electronic properties of the dipolarophile. rsc.org For example, reactions with electron-deficient alkenes are often more facile. unibo.it However, the reactivity of phenyl azide, a close analog of this compound, is generally moderate, and it reacts most efficiently with highly reactive dipolarophiles such as supernucleophilic ethylenes. rsc.org Microwave irradiation has been shown to be an effective method for promoting these cycloadditions, particularly with less reactive dipolarophiles. unibo.it

The reaction of this compound with an alkene, for instance, would lead to the formation of a triazoline ring, which may subsequently undergo further transformations depending on the reaction conditions and the nature of the substituents.

General representation of a [3+2] dipolar cycloaddition between this compound and an alkene, forming a triazoline.

Reactions with Nitriles for Tetrazole Synthesis

Metal-Mediated Reactivity and Complexation

Transition metals play a crucial role in modulating the reactivity of aryl azides, enabling transformations that are otherwise difficult to achieve. These processes typically involve the initial coordination of the azide to the metal center, followed by nitrogen extrusion to generate highly reactive metal-nitrene species.

This compound, like other organic azides, can act as a ligand, coordinating to transition metal centers to form stable adducts. The formation of such complexes is the first step in many metal-catalyzed reactions involving azides. acs.orgscispace.com These organoazide-bound metal adducts have been isolated and characterized in several systems, providing insight into the mechanism of subsequent transformations. acs.orgcapes.gov.br

For example, η²-organoazide adducts of nickel have been synthesized and structurally characterized. capes.gov.br Similarly, terminal phenylazido complexes of tantalum have been prepared and studied, serving as isolated intermediates in the formation of imido complexes. acs.orgacs.org The characterization of these adducts, often through X-ray crystallography and various spectroscopic methods, confirms the coordination of the azide to the metal. acs.orgscirp.org

Table 3: Examples of Characterized Transition Metal-Organoazide Complexes This table provides examples for general aryl azides, illustrating the type of complexes that this compound is expected to form.

Metal Complex Precursor Aryl Azide Resulting Adduct Structure Characterization Methods Reference(s)
Cp₂Ta(CH₃)(PMe₃) Phenylazide Cp₂Ta(CH₃)(N₃Ph) X-ray Crystallography, NMR acs.org
[(dtbpe)Ni]₂(η²-μ-C₆H₆) Mesitylazide (dtbpe)Ni(η²-N₃Mes) X-ray Crystallography capes.gov.br
(ArL)CoBr p-tert-Butylphenyl azide (ArL)CoBr(N₃-p-tBu-C₆H₄) X-ray Crystallography, EPR nih.gov

A key reaction of metal-bound organoazides is the expulsion of molecular nitrogen (N₂) to generate a metal-nitrene or metal-imido intermediate. acs.orgcapes.gov.br This transformation can be induced thermally or photochemically. acs.org The lability of the N-N₂ bond in the coordinated azide facilitates this process, which is central to the use of azides as nitrene precursors in catalysis. ibs.re.kr

Kinetic studies on the decomposition of terminal tantalum-azide complexes have shown that the rate of dinitrogen loss is accelerated by electron-withdrawing substituents on the aryl ring of the azide. acs.org This suggests that the transition state has significant charge buildup that is stabilized by such groups. For this compound, which has a weakly electron-donating alkyl group, the rate of N₂ expulsion would be expected to be slower than that for an azide with an electron-withdrawing group.

Table 4: Kinetic Parameters for Dinitrogen Expulsion from a Tantalum-Arylazide Complex This data for a Cp₂Ta(CH₃)(N₃Ar) complex illustrates the electronic effects on the rate of nitrene formation.

Substituent on Aryl Azide (Ar) Activation Enthalpy (ΔH‡, kcal/mol) Activation Entropy (ΔS‡, eu) Relative Rate Reference(s)
p-CF₃ (electron-withdrawing) Not specified Not specified Faster acs.org
H (unsubstituted) 25.4 -0.7 Reference acs.org
p-NMe₂ (electron-donating) Not specified Not specified Slower acs.org

The high-valent metal-nitrene intermediates generated from dinitrogen expulsion are highly reactive species capable of participating in a variety of catalytic transformations, most notably C-H amination. hku.hkresearchgate.netresearchgate.net Iron and rhodium complexes are particularly effective catalysts for these reactions, using aryl azides as the nitrogen source to form new C-N bonds with high efficiency and selectivity. ibs.re.krhku.hkacs.org

In these catalytic cycles, the metal-nitrene intermediate abstracts a hydrogen atom from a substrate or inserts directly into a C-H bond to form the aminated product, regenerating the active catalyst. researchgate.netrsc.org This strategy has been applied to the functionalization of a wide range of substrates, including those with benzylic C-H bonds. hku.hk The reactivity and selectivity of the amination are governed by the nature of the metal, the ligand environment, and the electronic properties of the aryl azide. ibs.re.krhku.hk While both electron-rich and electron-poor aryl azides are effective nitrene precursors, the reaction outcomes can be influenced by the substituent. acs.org

Table 5: Catalytic Systems for C-H Amination Using Aryl Azides as Nitrene Precursors This table summarizes various catalytic systems and their applications in C-H amination, a key transformation involving nitrene intermediates derived from aryl azides.

Metal Catalyst Ligand(s) Nitrene Source Type of C-H Amination Reference(s)
[FeIII(TF₄DMAP)Cl] Porphyrin Aryl Azides Intermolecular sp³ C-H Amination hku.hk
Rh₂(OAc)₄ Carboxylate Aryl Azides Intramolecular Aliphatic C-H Amination acs.org
[Cp*RhCl₂]₂ Cyclopentadienyl Aryl Azides C-H Amination of Arenes ibs.re.kr
Iron(II) Phthalocyanine Phthalocyanine Alkyl/Aryl Azides Intramolecular sp³ C-H Amination rsc.org
Dinitrogen Expulsion and Nitrene Generation

Reactions with Main Group Elements (e.g., Gallium)

The interaction of aryl azides like this compound with low-valent main group elements presents a pathway to novel heterocyclic systems. researchgate.net Research into the reactivity of a close analogue, 1-azido-4-(tert-butyl)benzene, with a monovalent gallium(I) compound supported by a carbazole (B46965) ligand has been particularly revealing. researchgate.netresearchgate.net

This reaction does not lead to a simple nitrene insertion or Staudinger-type product. Instead, it results in the formation of a stable tetrazagallole, a five-membered ring containing one gallium and four nitrogen atoms. researchgate.netresearchgate.netresearchgate.net The process involves the Ga(I) center reacting with two molecules of the aryl azide. researchgate.net This transformation highlights the ability of low-valent main group elements to mediate complex cycloadditions with organic azides, providing access to unusual organometallic heterocycles. researchgate.netresearchgate.net

Table 1: Reaction of Gallium(I) with an Aryl Azide Analogue

Reactant 1Reactant 2ProductKey Finding
Carbazole ligand-supported Ga(I) compound1-Azido-4-(tert-butyl)benzeneStable tetrazagalloleFormation of a five-membered ring with a three-coordinate Ga atom. researchgate.netresearchgate.net

**3.3. Other Transformative Reactions

Beyond its reactions with main group elements, this compound and its analogues engage in a variety of other transformations, primarily leveraging the azide group as a nitrene precursor for C-H amination or as a versatile functional handle in multi-component reactions.

The conversion of a C-H bond to a C-N bond, known as C-H amination, is a powerful tool in organic synthesis. Aryl azides are common nitrogen sources for these reactions, typically proceeding through a metal-nitrenoid intermediate. researchgate.netutexas.edu Catalysts based on rhodium and cobalt have been shown to be effective in mediating such transformations. osti.govnih.govorgsyn.org

C-H amination reactions using aryl azides can occur in both an intramolecular and intermolecular fashion, depending on the substrate and catalyst system.

Intermolecular C-H Amination: In the presence of a suitable catalyst, the nitrene generated from an aryl azide can be transferred to a C-H bond on a separate molecule. For instance, cobalt complexes can activate 1-azido-4-(tert-butyl)benzene to generate a cobalt-nitrenoid intermediate. nih.govnih.govacs.org This reactive species is capable of intermolecular C-H amination, as demonstrated by the allylic amination of cyclohexene (B86901) and the aziridination of styrene. osti.govosti.gov Rhodium catalysts, such as dirhodium(II) tetracarboxylates, are also highly effective for the intermolecular amination of hydrocarbons using sulfonyl azides, showcasing the broad potential of this approach. rsc.org

Intramolecular C-H Amination: When a substrate contains both the azide group and a susceptible C-H bond in a suitable position, an intramolecular reaction can occur to form a new heterocyclic ring. Studies with cobalt complexes and alkyl azides have shown that the temperature required for azide activation and subsequent C-H amination depends on the proximity and strength of the C-H bond, suggesting that the azide adduct itself can be a viable species for direct C-H amination without forming a discrete high-valent nitrene intermediate. nih.govnih.gov

A fascinating application of aryl azide reactivity is the functionalization of ligands already coordinated to a metal center. In a notable example, a cobalt(II) complex featuring a sterically demanding dipyrrinato ligand reacts with 1-azido-4-(tert-butyl)benzene. nih.govnih.govacs.org At room temperature, this system slowly releases dinitrogen to yield a product where the ligand itself has been functionalized. osti.gov

The transformation proceeds via a [3+2] annulation process. The nitrene fragment derived from the azide adds to one of the phenyl substituents on the ligand, leading to its dearomatization. nih.gov A subsequent hydrogen atom transfer restores the aromaticity of the parent azide's aryl moiety, resulting in a new, fused heterocyclic structure on the ligand backbone. This demonstrates a sophisticated pathway for modifying complex molecular architectures in a single step. nih.govacs.org

Table 2: Cobalt-Mediated Transformations of 1-Azido-4-(tert-butyl)benzene

Reaction TypeSubstrate(s)ResultProposed Intermediate
Intermolecular C-H AminationCyclohexeneAllylic C-H amination productCobalt(IV) imido or Cobalt(III) iminyl osti.gov
Ligand FunctionalizationCobalt-dipyrrinato complex[3+2] Annulation product on the ligandCobalt(III) iminyl radical nih.gov

Other Transformative Reactions

Intramolecular and Intermolecular C-H Amination

Azide Reduction Pathways (e.g., Staudinger Reaction)

The azide group can be cleanly reduced to a primary amine, a fundamental transformation in organic synthesis. The Staudinger reaction is a mild and highly efficient method for this purpose. wikipedia.orgorganic-chemistry.org

The reaction involves treating the organic azide, such as this compound, with a phosphine (B1218219), most commonly triphenylphosphine. nrochemistry.com The phosphine acts as a nucleophile, attacking the terminal nitrogen atom of the azide to form a phosphazide (B1677712) intermediate. wikipedia.orgorganic-chemistry.org This intermediate is unstable and spontaneously loses a molecule of dinitrogen (N₂) through a four-membered cyclic transition state to produce an iminophosphorane (also known as an aza-ylide). wikipedia.orgnrochemistry.com Subsequent hydrolysis of the iminophosphorane cleaves the P=N bond, yielding the primary amine (4-butylaniline) and the corresponding phosphine oxide (triphenylphosphine oxide) as a stable byproduct. wikipedia.orgorganic-chemistry.org

Another reduction pathway has been observed during the pyrene-sensitized photolysis of this compound. rsc.org In this process, one-electron reduction of the azide leads to an azide radical anion, which expels N₂ to form a nitrene radical anion. This species then abstracts hydrogen atoms from the solvent or additives to yield 4-butylaniline. rsc.orgpurdue.edu

The azido-alkynylation of alkenes is a three-component reaction that simultaneously introduces both an azide and an alkyne group across a double bond, providing rapid access to complex and synthetically useful homopropargylic azides. semanticscholar.orgnih.gov This transformation can be achieved through a photocatalytic redox-neutral radical-polar crossover process. rsc.org

In this method, an azide radical is first generated and adds to an alkene. semanticscholar.org The resulting carbon-centered radical is then oxidized to a carbocation, which is subsequently trapped by a nucleophilic alkyne source, such as an alkynyl-trifluoroborate salt. nih.gov While this compound itself is not typically used as the direct azide source in these photocatalytic systems (safer hypervalent iodine reagents are often employed), the reaction scope demonstrates that products containing the 4-butylphenyl moiety, such as 1-(1-azido-4-phenylbut-3-yn-2-yl)-4-(tert-butyl)benzene, can be synthesized, highlighting the compatibility of this substituent pattern within the transformation. beilstein-journals.org This powerful method allows for the construction of diverse molecular scaffolds bearing the versatile azide and alkyne handles for further chemical manipulation, such as click chemistry. nih.govnih.govnih.gov

Computational and Theoretical Investigations of 1 Azido 4 Butylbenzene Reactivity

Density Functional Theory (DFT) Applications

DFT has become a cornerstone in the computational study of organic reactions involving aryl azides. Through the application of various DFT functionals and basis sets, researchers can model reaction pathways and characterize critical points along the potential energy surface. A notable example is the investigation of the [3+2] cycloaddition (32CA) reaction between 1-azidomethyl-4-tert-butyl-benzene, a structurally related compound, and 1-benzyl-4-ethynyl-1H- researchgate.nettriazole, which has been studied at the B3LYP/6-311G(d,p) computational level. researchgate.netscispace.com

DFT calculations are instrumental in elucidating the step-by-step processes of chemical reactions. For the 32CA reaction involving 1-azidomethyl-4-tert-butyl-benzene, computational analysis indicates that the reaction proceeds through a one-step mechanism. scispace.com The viability of this pathway is confirmed by tracing the intrinsic reaction coordinates (IRC), which verify the connectivity between the calculated transition states and their corresponding energy minima (reactants and products). scispace.com This ability to map the entire reaction course provides a definitive picture of the molecular transformations. In other contexts, DFT has also been used to explore mechanisms involving cobalt-nitrene intermediates formed from aryl azides, demonstrating the versatility of this theoretical approach. acs.org

The exploration of a reaction's potential energy surface (PES) is crucial for understanding its kinetics and thermodynamics. Theoretical studies on the 32CA reaction of 1-azidomethyl-4-tert-butyl-benzene involved a thorough exploration of the PES to characterize all possible stationary points, including reactants, products, intermediates, and transition states. scispace.com This exploration allows for the mapping of various competitive reaction channels, such as different chemoselective and regioselective pathways. scispace.com Analysis of the energies associated with these pathways reveals that the formation of one specific isomer is favored both kinetically and thermodynamically, explaining the selectivity observed in experiments. researchgate.net The energy profile of the reaction pathways, derived from the PES, provides quantitative data on activation barriers and reaction energies.

Table 1: Calculated Global DFT Reactivity Indices (in eV) for Reactants in a [3+2] Cycloaddition Reaction.
CompoundElectronic Chemical Potential (μ)Chemical Hardness (η)Global Electrophilicity (ω)Global Nucleophilicity (N)
1-benzyl-4-ethynyl-1H- researchgate.nettriazole-3.515.951.052.44
1-azidomethyl-4-tert-butyl-benzene-4.067.121.151.89

The geometry of a transition state (TS) is a critical factor that dictates the course of a reaction. DFT calculations provide optimized geometries of these transient structures. researchgate.net For the 32CA reaction of 1-azidomethyl-4-tert-butyl-benzene, the geometries of the TSs involved in the competing ortho and meta channels were analyzed in detail. researchgate.netresearchgate.net An important finding from this analysis is the asynchronous nature of the bond-forming process in the transition states. researchgate.net Specifically, the transition states associated with the meta-regioselective pathways were found to be more asynchronous than those leading to the ortho products. researchgate.net The characterization is completed by frequency computations, which confirm that each TS has one and only one imaginary frequency, corresponding to the motion along the reaction coordinate. rsc.org

Exploration of Potential Energy Surfaces (PES)

Conceptual DFT Reactivity Indices

Conceptual DFT provides a framework for quantifying chemical concepts such as electronegativity and hardness, translating them into reactivity indices that can predict and explain chemical behavior. mdpi.com These indices, both global and local, are powerful tools for understanding reactivity patterns without the need for full PES exploration. mdpi.com

Parr functions are local reactivity indices that identify the most electrophilic and nucleophilic sites within a molecule, predicting the points of interaction between reactants. mdpi.comresearchgate.net These are derived from the analysis of Mulliken atomic spin densities of the radical cation and radical anion of the molecule. In the study of the 32CA reaction of 1-azidomethyl-4-tert-butyl-benzene, the electrophilic Parr functions of the azide (B81097) and the nucleophilic Parr functions of the alkyne reaction partner were calculated. researchgate.net The analysis indicated that the most favorable interaction occurs between the N1 atom of the azide and the C1' atom of the alkyne, providing a clear explanation for the observed regioselectivity. scispace.com This site-specific reactivity information is in excellent agreement with experimental outcomes.

Table 2: Summary of Key Findings from Computational Investigations
Investigation AreaKey FindingSupporting MethodReference
Reaction MechanismThe [3+2] cycloaddition proceeds via a one-step mechanism.DFT Calculations, IRC Analysis scispace.com
Potential Energy SurfaceThe meta-regioselective pathway is favored both kinetically and thermodynamically.PES Exploration researchgate.net
Transition StatesMeta transition states exhibit greater asynchronicity in bond formation than ortho transition states.TS Geometry Optimization researchgate.net
Reactivity IndicesParr functions correctly predict the regiochemical outcome by identifying the most reactive atomic sites.Conceptual DFT, Parr Function Analysis researchgate.net

Analysis of Electrophilic and Nucleophilic Parr Functions

Computational Studies on Electronic Structure and Bonding in Azide Complexes

Computational chemistry provides powerful tools for investigating the intricate electronic structure and bonding characteristics of aryl azides, including 1-azido-4-butylbenzene. cuny.eduacs.org Methods like Density Functional Theory (DFT) allow for detailed analysis of molecular orbitals, charge distribution, and geometric parameters, which collectively govern the molecule's reactivity. researchgate.net

The electronic nature of the azide group (-N₃) is complex; it acts as an inductive electron-withdrawing group, yet it can also donate electrons through resonance in electrophilic substitution reactions. uni-muenchen.de This dual character is central to its chemical behavior. Computational studies on various phenyl azide derivatives have elucidated the key electronic features that define their reactivity. The geometry of the azide group attached to an aromatic ring is a critical parameter. In compounds like methyl azide (CH₃N₃), the N-N-N bond angle is approximately 173.2°, indicating a non-linear, asymmetric structure. mdpi.com This deviation from linearity is also observed in more complex aryl azides and is crucial for understanding their electronic makeup. mdpi.com

The bonding within the azide moiety itself has been described as a resonance hybrid of several contributing structures. Molecular orbital calculations are invaluable for understanding this, confirming that significant bending of the nitrogen chain does not require a large amount of energy. uni-muenchen.de The distribution of electrons across the three nitrogen atoms is uneven. Hirshfeld charge analysis on related molecules like 3'-azido-3'-deoxythymidine (AZT) shows that charges are reallocated more evenly on the azide group when it is attached to a larger fragment compared to simpler azides like hydrazoic acid. mdpi.com

DFT calculations are frequently employed to determine the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energies and shapes of these orbitals are fundamental to predicting the outcome of pericyclic reactions, such as the [3+2] cycloadditions that are characteristic of azides. acs.orgmdpi.com For phenyl azide, the LUMO is conjugated with the phenyl group and is not directly involved in bond formation during cycloadditions; instead, a higher-energy LUMO+2 orbital often dictates the interaction with electron-rich reaction partners. acs.org The nature of the substituent on the phenyl ring significantly influences these FMO energies. An electron-donating group, such as the butyl group in this compound, would be expected to raise the energy of the HOMO, enhancing its nucleophilicity and its reactivity towards electron-deficient dipolarophiles. acs.org

The table below summarizes typical computational data obtained for phenyl azide and related structures, which serve as a model for understanding this compound.

ParameterValueMethod/Basis SetSource
Geometric Parameters (for CH₃N₃)
N-N-N Bond Angle173.2°DFT mdpi.com
Frontier Orbital Energies (for Phenyl Azide)
HOMO-DFT acs.org
LUMO-DFT acs.org
LUMO+2-DFT acs.org
Conceptual DFT Indices (for 1-Azidomethyl-4-tert-butyl-benzene)
Electronic Chemical Potential (μ)-3.78 eVB3LYP/6-311G(d,p)
Chemical Hardness (η)5.30 eVB3LYP/6-311G(d,p)
Global Electrophilicity (ω)1.35 eVB3LYP/6-311G(d,p)
Global Nucleophilicity (N)2.45 eVB3LYP/6-311G(d,p)
Hirshfeld Charges (for Azide in AZT)
N (alpha, attached to ring)-0.10 eDFT mdpi.com
N (beta, central)+0.13 eDFT mdpi.com
N (gamma, terminal)-0.03 eDFT mdpi.com

Note: Specific values for HOMO/LUMO energies are highly dependent on the computational method and are best interpreted in a comparative context. The data for 1-azidomethyl-4-tert-butyl-benzene provides a close approximation for the electronic properties of this compound.

Furthermore, computational studies extend to the investigation of bonding in complexes formed between aryl azides and other species, such as metals. When an aryl azide coordinates to a metal center, for example, cobalt, the interaction is typically a redox-neutral, Lewis acid-base interaction where the azide ligates through the alpha-nitrogen (Nα). nih.gov DFT calculations and Mulliken spin-density plots for such complexes confirm that the unpaired spin density remains localized on the metal center, indicating a redox-innocent ligation of the azide. nih.gov These studies are critical for understanding the mechanism of metal-mediated reactions involving aryl azides, such as C-H amination. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques Applied to 1 Azido 4 Butylbenzene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the molecular structure of 1-azido-4-butylbenzene derivatives by probing the local chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

Detailed research on the closely related compound, 1-azido-4-(tert-butyl)benzene, provides specific spectral data. In the ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz, the aromatic protons appear as two distinct doublets. The protons closer to the electron-donating tert-butyl group are observed at approximately 6.98 ppm, while the protons adjacent to the electron-withdrawing azide (B81097) group appear further downfield at 7.38 ppm. rsc.org The singlet for the nine equivalent protons of the tert-butyl group is found at 1.32 ppm. rsc.org

The ¹³C NMR spectrum (at 125 MHz in CDCl₃) for 1-azido-4-(tert-butyl)benzene shows characteristic signals for the aromatic carbons at 148.05, 137.10, 126.70, and 118.64 ppm. The carbons of the tert-butyl group resonate at 34.46 ppm (quaternary carbon) and 31.36 ppm (methyl carbons). rsc.org These chemical shifts are invaluable for confirming the successful synthesis and purity of the compound.

Table 1: NMR Data for 1-Azido-4-(tert-butyl)benzene in CDCl₃

Spectrum Chemical Shift (δ) in ppm Assignment
¹H NMR 7.38 (d) 2H, Aromatic
6.98 (d) 2H, Aromatic
1.32 (s) 9H, -C(CH₃)₃
¹³C NMR 148.05 Aromatic C
137.10 Aromatic C
126.70 Aromatic C
118.64 Aromatic C
34.46 -C (CH₃)₃
31.36 -C(CH₃ )₃

Data sourced from a study on the synthesis of 1-azido-4-(tert-butyl)benzene. rsc.org

Infrared (IR) Spectroscopy for Azide Functional Group Analysis

Infrared (IR) spectroscopy is a powerful and direct method for identifying the azide (–N₃) functional group due to its strong and characteristic asymmetric stretching vibration (νₐₛ). This absorption occurs in a relatively uncongested region of the mid-infrared spectrum.

For aryl azides, this distinctive peak is a key diagnostic marker. In the solution IR spectrum of 1-azido-4-(tert-butyl)benzene, a distinct azide stretch is observed. nih.gov When complexed to a cobalt(II) center, this azide stretch experiences a blue-shift, indicating a dative interaction with the metal without significant π-backbonding. nih.gov Similarly, studies on related compounds like p-azido-phenylethanethiol report a well-resolved peak for the N₃ stretch at 2098 cm⁻¹. acs.org The absence of this peak is a reliable indicator that the azide group has been consumed in subsequent reactions, such as in "click" chemistry. acs.org

Table 2: Characteristic IR Frequencies for Azide Groups

Compound Wavenumber (cm⁻¹) Assignment Source
p-Azido-phenylethanethiol 2098 N₃ stretch acs.org
1-Azido-4-(tert-butyl)benzene Not specified, but distinct ν(N₃) stretch nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy is an essential technique for detecting and characterizing species with unpaired electrons, such as radicals and certain metal complexes. In the context of this compound derivatives, EPR is primarily used to study paramagnetic intermediates formed during reactions, particularly nitrenes generated from the azide precursor.

Research has shown that 1-azido-4-(tert-butyl)benzene can act as a redox-innocent ligand in coordination complexes. When it binds to a high-spin (S = 3/2) cobalt(II) center, the resulting complex is EPR active. The frozen toluene (B28343) solution EPR spectrum at 4 K displays a hyperfine structure typical of a Co(II) center, confirming that the azide has coordinated without undergoing a redox reaction. nih.gov The simulation of this spectrum yielded g-values of g₁ = 2.4, g₂ = 2.4, and g₃ = 2.4, with hyperfine coupling constants of A₂(Co) = 600 MHz and A₃(Co) = 200 MHz. nih.gov

Furthermore, the thermal or photochemical decomposition of aryl azides leads to the formation of highly reactive triplet nitrene intermediates, which are paramagnetic and can be studied by EPR. ubc.ca The expulsion of dinitrogen from cobalt-azide complexes is proposed to generate transient high-valent cobalt-nitrene intermediates, which are key to C-H amination reactions. nih.govosti.gov

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides definitive, high-resolution information on the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and crystal packing.

While the crystal structure of this compound itself is not prominently reported, the structures of its derivatives and coordination complexes have been successfully elucidated. For example, X-ray diffraction analysis of the reaction product between 1-azido-4-(tert-butyl)benzene and a coordinatively unsaturated cobalt complex, (ArL)CoBr, confirmed the formation of a four-coordinate aryl azide-bound complex, (ArL)CoBr(N₃(C₆H₄-p-tBu)). nih.govosti.gov This analysis was crucial in establishing the coordination mode of the azide ligand.

In another study, the reaction of 1-azido-4-(tert-butyl)benzene with a gallium(I) compound was shown by X-ray crystallography to form a stable tetrazagallole, providing unambiguous evidence for the novel ring structure. researchgate.net Similarly, crystal structures of triazole products formed from the cycloaddition reactions of various aryl azides are routinely determined to confirm their regiochemistry and conformation. researchgate.net

Table 3: Examples of Crystallographic Data for Aryl Azide Derivatives

Compound Space Group Key Structural Feature Source
1-Azido-4-nitrobenzene P 2₁ 2₁ 2₁ Orthorhombic crystal system nih.gov
(ArL)CoBr(N₃(C₆H₄-p-tBu)) Not specified Four-coordinate Co(II) center nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique for determining the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a unique molecular formula, distinguishing between compounds with the same nominal mass.

This technique is widely applied in the characterization of the products derived from this compound. For instance, in the synthesis of triazoles via "click" chemistry, HRMS is used to confirm the exact mass of the resulting cycloadducts. researchgate.net In one such study, the product of a reaction involving an azide was analyzed by HRMS (ESI), yielding a measured m/z of 306.1965, which corresponded precisely to the calculated value for the expected ion [C₂₀H₂₄N₃]⁺ (calcd 306.1965). researchgate.net HRMS is also instrumental in identifying transient or unstable intermediates that cannot be isolated but can be detected in the mass spectrometer. researchgate.net

Applications of 1 Azido 4 Butylbenzene in Advanced Materials Science and Catalysis Research

Materials Science Applications

The azide (B81097) functional group of 1-azido-4-butylbenzene is a key feature that allows for its use in various "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). sigmaaldrich.com This highly efficient and specific reaction enables the covalent linking of molecules, providing a powerful tool for polymer and materials synthesis.

Polymer Functionalization and Integration

The functionalization of polymers with specific end-groups or side-chains is crucial for tailoring their properties for specific applications. This compound can be used to introduce the azido (B1232118) group onto polymer backbones. For instance, halide-terminated polymers, often produced through techniques like atom transfer radical polymerization (ATRP), can be readily converted to azide-terminated polymers by nucleophilic substitution with an azide source. sigmaaldrich.com This azido-functionalized polymer can then be coupled with alkyne-containing molecules or other polymers to create block copolymers, graft copolymers, and other complex architectures.

The introduction of the butylbenzene (B1677000) moiety can also influence the physical properties of the resulting polymer, such as its solubility and thermal stability. The tert-butyl group, for example, can enhance solubility in common organic solvents. researchgate.net

Design and Synthesis of New Polymeric Architectures

The ability to precisely control polymer architecture is a cornerstone of modern materials science. The azide group of this compound facilitates the construction of complex polymeric structures through click chemistry. acs.org This allows for the high-throughput development of various polymer types, including: acs.org

Block Copolymers: Linking different polymer blocks together.

Star Polymers: Growing polymer chains from a central core.

Brush and Comb Polymers: Grafting polymer chains onto a polymer backbone.

Branched and Cyclic Polymers: Creating non-linear and cyclic structures.

A one-pot method for the functionalization of polyvinylbenzyl chloride with a tris-(benzyltriazolylmethyl)amine (TBTA) ligand has been reported, where the ligand is constructed at the same time as its attachment to the polymer backbone. researchgate.net This demonstrates the efficiency of using azide-containing precursors for creating functional polymers. researchgate.net

Development of Functional Materials and Surfaces

The modification of surfaces and the creation of functional materials are critical for a wide range of technologies. The azide group of this compound can be used to immobilize molecules onto surfaces, creating functionalized interfaces with tailored properties. For example, azido-functionalized surfaces can be used to attach biomolecules, sensors, or other functional moieties through click chemistry.

The butylbenzene group can also play a role in the self-assembly of these materials. The hydrophobic nature of the butyl group can drive the organization of molecules in aqueous environments, leading to the formation of micelles, vesicles, or other nanostructures.

Application AreaSpecific ExampleReference
Polymer Functionalization Conversion of halide-terminated polymers to azide-terminated polymers for subsequent "click" reactions. sigmaaldrich.com
Polymeric Architectures High-throughput synthesis of block, star, brush, and cyclic polymers via CuAAC. acs.org
Functional Surfaces Immobilization of biomolecules or sensors onto surfaces via the azide group.
Self-Assembly Formation of nanostructures driven by the hydrophobic butyl group.

Catalysis Research

In the realm of catalysis, this compound serves as a valuable precursor for the synthesis of ligands and participates directly in catalytic reactions, particularly those involving C-H bond activation.

Precursors for Ligands in Metal Complexes for Catalytic Processes

The azide group of this compound can be transformed into other nitrogen-containing functional groups, such as amines or triazoles, which are common coordinating groups in metal-based catalysts. For example, the reaction of an organoazide with a metal complex can lead to the formation of a metal-nitrene intermediate, which can then undergo further reactions to generate a functionalized ligand. osti.gov The interaction of organic azides with transition metal complexes has been a subject of significant study. researchgate.net

Role in C-H Activation and Functionalization Catalysis

C-H activation is a powerful strategy in organic synthesis that allows for the direct conversion of C-H bonds into other functional groups. This compound and its derivatives have been utilized in metal-catalyzed C-H amination reactions. nih.govnih.gov In these reactions, a metal catalyst facilitates the transfer of a nitrene group (derived from the azide) to a C-H bond, forming a new C-N bond. nih.govnih.gov

For example, a cobalt(II) complex has been shown to react with 1-azido-4-(tert-butyl)benzene to form an organoazide-bound complex. nih.govnih.gov This complex can then mediate intermolecular C-H amination and aziridination reactions. nih.govnih.gov The development of catalysts for the direct and selective functionalization of C-H bonds is a major area of research, as it offers more efficient and atom-economical synthetic routes. researchgate.netwjarr.com

Catalytic ProcessRole of this compoundMetal Catalyst ExampleReference
Ligand Synthesis Precursor to amine or triazole-based ligands.Transition Metals osti.govresearchgate.net
C-H Amination Nitrene source for the formation of C-N bonds.Cobalt nih.govnih.gov

Design and Optimization of Catalytic Systems Utilizing Azide Reactivity

The reactivity of the azide functional group in this compound makes it a valuable precursor for the generation of highly reactive nitrene intermediates, which are central to various catalytic transformations. The design and optimization of catalytic systems that harness this reactivity are crucial for developing efficient and selective synthetic methodologies. Research in this area primarily focuses on transition-metal-catalyzed reactions, including C-H amination and azide-alkyne cycloadditions, where the catalyst structure and reaction conditions are meticulously tuned to control the reaction outcome.

A significant area of investigation involves the use of cobalt complexes for mediating C-H amination reactions. osti.govnih.gov The design of these catalytic systems often revolves around the use of sterically demanding ligands to stabilize reactive intermediates and direct the reaction pathway. For instance, a coordinatively unsaturated cobalt(II) complex supported by a bulky dipyrrinato ligand has been shown to react with aryl azides to form isolable organoazide-bound complexes. osti.govnih.gov The reaction of a cobalt(II) bromide complex, (ᴬʳL)CoBr, where ᴬʳL is a sterically encumbered dipyrrinato ligand, with 1-azido-4-(tert-butyl)benzene, a close structural analog of this compound, provides a well-studied model for understanding the design principles of such catalytic systems. osti.govnih.gov

Upon reaction at room temperature, the azide coordinates to the cobalt center to form a four-coordinate aryl azide-bound complex, (ᴬʳL)CoBr(N₃(C₆H₄-p-tBu)). osti.govnih.gov Spectroscopic and crystallographic analyses confirm the formation of this adduct, where the azide ligates to the metal center in a redox-innocent manner. osti.govnih.gov The optimization of this system involves considering the electronic and steric properties of both the catalyst and the azide. For example, the coordinatively unsaturated nature of the initial cobalt complex is essential for the initial binding of the azide. osti.govnih.gov In contrast, a coordinatively saturated precursor complex shows no reactivity under similar conditions. osti.govnih.gov

The subsequent reactivity of the cobalt-azide adduct is highly dependent on the reaction conditions and the surrounding substrates. The expulsion of dinitrogen (N₂) from the coordinated azide generates a highly reactive cobalt-nitrene intermediate. osti.govnih.gov The design of the catalytic cycle hinges on controlling the fate of this intermediate. In the presence of substrates with activatable C-H bonds, this intermediate can proceed to effect C-H amination. For example, the reaction can be optimized for intermolecular C-H amination of substrates like cyclohexene (B86901) or aziridination of styrenes. osti.gov The temperature required for the activation of the azide and subsequent C-H amination is a critical parameter to optimize, as it depends on the strength of the target C-H bond. osti.govacs.orgnih.gov

The table below summarizes key findings in the design of a catalytic C-H amination system using a cobalt-dipyrrinato complex and an aryl azide.

Catalyst ComponentAzide SubstrateKey Design FeatureReaction/ObservationReference
(ᴬʳL)CoBr (coordinatively unsaturated)1-azido-4-(tert-butyl)benzeneSterically demanding ligand, open coordination siteFormation of a stable four-coordinate organoazide-bound complex at room temperature. osti.govnih.gov
(ᴬʳL)CoCl(py) (coordinatively saturated)1-azido-4-(tert-butyl)benzeneNo available coordination siteNo reaction observed, highlighting the need for a vacant site on the catalyst. nih.gov
(ᴬʳL)CoBr(N₃(C₆H₄-p-tBu))-Pre-formed catalyst-azide adductSlow expulsion of N₂ to form a reactive nitrene intermediate. osti.gov
(ᴬʳL)CoBr(N₃(C₆H₄-p-tBu)) + Cyclohexene-Trapping of the nitrene intermediateAllylic C-H bond amination of cyclohexene. osti.gov
(ᴬʳL)CoBr(N₃(C₆H4-p-tBu)) + Styrene-Trapping of the nitrene intermediateAziridination of styrene. osti.gov

Another pivotal application of this compound that showcases the design and optimization of catalytic systems is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". scholarsresearchlibrary.comnih.govbeilstein-journals.org This reaction is employed for the synthesis of 1,2,3-triazoles. The design of the catalytic system for CuAAC involves a copper(I) catalyst, which can be generated in situ from copper(II) salts with a reducing agent or by using a stable copper(I) source. nih.gov The optimization of this reaction focuses on the choice of the copper source, ligands, solvent, and temperature to achieve high yields and regioselectivity.

For instance, a one-pot, three-component reaction has been described for the synthesis of 1-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)-1H-indoles, where this compound can be used as the azide component. scholarsresearchlibrary.com The optimization of such a system involves screening various solvents and catalyst systems. Research has shown that using copper iodide (CuI) as the catalyst in a mixture of an ionic liquid, such as [BMIM][PF₆], and water can significantly enhance the reaction rate and yield compared to conventional organic solvents like acetonitrile, acetone, or THF. scholarsresearchlibrary.com The use of an ionic liquid-water medium not only accelerates the reaction but also facilitates catalyst recycling. scholarsresearchlibrary.com

The table below illustrates the optimization of reaction conditions for a CuAAC reaction involving an aryl azide.

CatalystSolventAdditiveReaction Time (h)Yield (%)Reference
CuI (15 mol%)CH₃CN->1240 scholarsresearchlibrary.com
CuI (15 mol%)Acetone->1235 scholarsresearchlibrary.com
CuI (15 mol%)THF->1250 scholarsresearchlibrary.com
CuI (15 mol%)H₂O-1055 scholarsresearchlibrary.com
CuI (15 mol%)[BMIM][PF₆]-H₂O-890 scholarsresearchlibrary.com

Q & A

Q. How can researchers ensure methodological rigor when studying hazardous intermediates like this compound?

  • Methodological Answer :
  • Risk Assessments : Pre-screen reactions for exothermicity using microcalorimetry.
  • Peer Review : Share protocols with institutional safety committees and publish detailed hazard notes.
  • Replication : Collaborate with independent labs to verify critical findings, especially decomposition thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.